molecular formula C18H25N3O B12265241 N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12265241
M. Wt: 299.4 g/mol
InChI Key: XPUHGCXNVBMJQJ-UHFFFAOYSA-N
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Description

N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a cyclohexene ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps. One common approach is to start with the preparation of cyclohex-3-ene-1-carboxylic acid, which can be synthesized through the hydrogenation of benzene followed by carboxylation. The next step involves the formation of the piperidine ring through a cyclization reaction. Finally, the pyridine ring is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: A precursor in the synthesis of the compound.

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Pyridine derivatives: Compounds with similar pyridine ring structures.

Uniqueness

N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its combination of cyclohexene, piperidine, and pyridine rings. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

cyclohex-3-en-1-yl-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C18H25N3O/c1-20(17-9-5-6-12-19-17)16-10-13-21(14-11-16)18(22)15-7-3-2-4-8-15/h2-3,5-6,9,12,15-16H,4,7-8,10-11,13-14H2,1H3

InChI Key

XPUHGCXNVBMJQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2CCC=CC2)C3=CC=CC=N3

Origin of Product

United States

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